molecular formula C27H18ClNO5 B12630881 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

Cat. No.: B12630881
M. Wt: 471.9 g/mol
InChI Key: MRXUIMFRHGHKLC-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, methyl, and phenyl groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone lies in its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C27H18ClNO5

Molecular Weight

471.9 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone

InChI

InChI=1S/C27H18ClNO5/c1-14-11-12-16(13-19(14)28)29-22(15-7-3-2-4-8-15)20-21(26(33)34-25(20)32)27(29)23(30)17-9-5-6-10-18(17)24(27)31/h2-13,20-22H,1H3

InChI Key

MRXUIMFRHGHKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C3C(C24C(=O)C5=CC=CC=C5C4=O)C(=O)OC3=O)C6=CC=CC=C6)Cl

Origin of Product

United States

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